N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S2/c1-21-13-7-6-11(10-12(13)17-8-2-4-14(17)18)16-23(19,20)15-5-3-9-22-15/h3,5-7,9-10,16H,2,4,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFXSVINCDVXDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CS2)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide is a complex organic compound with a variety of applications in scientific research, including use as a building block for synthesizing complex molecules, a biochemical probe, and a starting point for the development of bioactive molecules. Research into its pharmacological properties could lead to new therapeutic agents, and it could also be used to develop new materials or as a catalyst in various industrial processes.
Preparation Methods
The synthesis of this compound typically involves multi-step organic reactions. A common approach involves preparing the core structure first, followed by the introduction of functional groups through various chemical reactions.
Synthetic Routes and Reaction Conditions
- Formation of the core structure This can be achieved through a condensation reaction between a thiophene derivative and a sulfonamide precursor.
- Introduction of the oxopyrrolidinyl group This step might involve the reaction of the intermediate with a pyrrolidinone derivative under specific conditions.
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs, potentially using continuous flow reactors, high-throughput screening of reaction conditions, and efficient purification methods.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Oxidation It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
- Reduction Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution It can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
The major products formed from these reactions depend on the specific conditions and reagents used; oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Reagents and Conditions
- Oxidation Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
- Reduction Sodium borohydride, lithium aluminum hydride, and other reducing agents.
- Substitution Halogenating agents, nucleophiles, and electrophiles.
Related Compounds
Other related sulfonamides, such as 4-substituted thiophene- and furan-2-sulfonamides, have been researched for their potential to inhibit human carbonic anhydrase II and their effectiveness as topical ocular hypotensive agents . Examples from this group were evaluated for their potential to act as topically effective ocular hypotensive agents in the ocular normotensive albino rabbit and the ocular alpha-chymotrypsinized rabbit . Solubility studies in water and pH 7.4 buffer were conducted to estimate the ability of compounds to be formulated in solution, and the sensitization potential of key representative structures was determined by in vitro glutathione reactivity studies and guinea pig maximization testing .
Mechanism of Action
The mechanism of action of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Features
The compound’s distinctiveness lies in its 2-oxopyrrolidin-1-yl substituent, a five-membered lactam ring. This group contrasts with other heterocycles or amines in analogs, impacting hydrogen bonding, conformational rigidity, and metabolic stability. Below is a comparative analysis with four structurally related compounds:
Functional Implications of Substituents
- Pyrrolidinone vs. Piperazine: The target compound’s pyrrolidinone lactam may enhance metabolic stability compared to piperazine-containing analogs (e.g., SB-258510), as lactams are less prone to oxidative metabolism. However, piperazine groups improve solubility and receptor affinity in 5-HT antagonists .
- Chloro and Methyl Groups : SB-258510 and ’s compound include chloro and methyl substituents on the benzothiophene core, which are linked to increased receptor binding potency compared to unsubstituted analogs like SB-271046 .
- Thiazolone vs.
Pharmacological and Metabolic Considerations
- 5-HT Receptor Interaction: Piperazine-containing analogs (SB-258510, SB-271046) are documented 5-HT antagonists, suggesting the target compound’s pyrrolidinone group may modulate similar pathways but with distinct kinetics .
- Metabolic Stability: The pyrrolidinone lactam in the target compound could reduce CYP450-mediated metabolism compared to piperazine analogs, which often undergo N-dealkylation .
- Solubility : The methoxy group at the 4-position on the phenyl ring is conserved across all analogs, likely enhancing water solubility and bioavailability.
Biological Activity
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and applications in drug development.
Structural Characteristics
The compound features a thiophene ring , a methoxy-substituted phenyl group , and a pyrrolidinone moiety . These structural components contribute to its electronic properties and biological interactions, making it a candidate for various pharmacological studies. The presence of the thiophene ring is particularly significant as it can enhance the compound's reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Core Structure : This is achieved through a condensation reaction between a thiophene derivative and a sulfonamide precursor.
- Introduction of Functional Groups : The next steps involve introducing the oxopyrrolidinyl group through reactions under specific conditions, often requiring catalysts and controlled temperatures to optimize yield and purity.
Anticancer Properties
Research has indicated that compounds with similar structures exhibit promising anticancer activity. For instance, studies have shown that derivatives containing pyrrolidinone moieties can induce apoptosis in cancer cells. In vitro studies on related compounds demonstrated their ability to inhibit cell proliferation in various cancer cell lines, such as MCF-7 (breast cancer), HepG-2 (liver cancer), LoVo (colon cancer), and A549 (lung cancer) cells.
The mechanism of action often involves:
- Cell Cycle Arrest : Compounds induce cell cycle arrest at the sub-G1 phase, suggesting that they may prevent cancer cell division.
- Apoptosis Induction : Flow cytometry analyses have shown increased early and late apoptosis in treated cells, with significant changes in apoptosis-related markers such as Bcl-2 and p53.
Antimicrobial Activity
While specific data on this compound is limited, related sulfonamide compounds have demonstrated antibacterial and antifungal activities. For example, studies on sulfonamide derivatives have shown effectiveness against bacteria like Escherichia coli and Pseudomonas aeruginosa, indicating potential applications in treating infections.
Case Studies
Several case studies highlight the biological activity of compounds similar to this compound:
-
Cytotoxicity Studies : In one study, sulfonamide derivatives were evaluated for their cytotoxic effects against multiple cancer cell lines. The most potent compounds exhibited IC50 values comparable to established chemotherapeutics like 5-fluorouracil.
Compound Cell Line IC50 (µM) Compound 6 MCF-7 10 Compound 10 LoVo 15 - Mechanistic Insights : Molecular docking studies have provided insights into the binding affinities of these compounds with key apoptotic proteins, suggesting a mechanism where they can effectively inhibit tumor growth through targeted interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
